3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride
Description
The compound 3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione hydrochloride features a hydantoin (imidazolidine-2,4-dione) core with two key substituents:
- Position 1: An (E)-configured Schiff base linked to a furan ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group. The trifluoromethyl and chloro groups confer lipophilicity and metabolic stability, while the furan moiety may influence π-π stacking interactions.
The hydrochloride salt improves aqueous solubility, critical for bioavailability in pharmaceutical applications.
Properties
Molecular Formula |
C18H15Cl2F3N4O4 |
|---|---|
Molecular Weight |
479.2 g/mol |
IUPAC Name |
3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C18H14ClF3N4O4.ClH/c19-13-3-1-10(7-12(13)18(20,21)22)14-4-2-11(30-14)8-24-25-9-16(28)26(17(25)29)15(27)5-6-23;/h1-4,7-8H,5-6,9,23H2;1H/b24-8+; |
InChI Key |
KDPZVTDTHZQJDW-ZLEPUWEXSA-N |
Isomeric SMILES |
C1C(=O)N(C(=O)N1/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)CCN.Cl |
Canonical SMILES |
C1C(=O)N(C(=O)N1N=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride typically involves multiple steps:
Formation of the Imidazolidine-2,4-dione Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Addition of the Trifluoromethyl Group: This step can be achieved through nucleophilic or electrophilic trifluoromethylation reactions.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the amino groups.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core and the nitro groups if present.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the furan ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in NMR studies due to its distinct chemical shift.
Medicine
Medically, the compound has potential as a drug candidate due to its ability to interact with various biological targets. Its structure suggests it could be useful in the development of anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the furan and imidazolidine-2,4-dione cores contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
Hydantoin Derivatives
- 3-Phenyl-5-(thiomorpholinomethyl)imidazolidine-2,4-dione hydrochloride (): Substituent at position 5 includes a thiomorpholine group. NMR data (δ 45.9–166.2 ppm) highlights characteristic hydantoin carbonyl signals (δ 157.0 and 166.2 ppm for C-2 and C-4). The target compound would exhibit similar carbonyl shifts but distinct aromatic and furan-related signals due to its unique substituents . The thiomorpholine group in 3b may enhance binding to sulfur-containing enzymes, unlike the target compound’s furan-Schiff base, which could target different receptors.
Thiazolidine-2,4-dione Derivatives () :
- Compound 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione replaces the hydantoin core with a thiazolidine-dione.
- The furan-2-ylmethylidene group is structurally analogous to the target’s furan-Schiff base, suggesting shared π-π interactions but differing electronic profiles due to the dichlorophenylamino substituent .
Substituent Variations
Aromatic Trifluoromethyl/Chloro Groups
- 4-Chloro-3-(trifluoromethyl)phenyl in Target vs. 3-(Trifluoromethyl)phenyl in Pyridazinone (): The pyridazinone derivative 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one shares the 3-(trifluoromethyl)phenyl group but lacks the furan linkage. The pyridazinone core’s planar structure may improve DNA intercalation, whereas the target’s hydantoin could favor enzyme inhibition .
Furan-Linked Substituents
- 5-(2-Chlorophenyl)-4-{[(1E,2E)-3-(2-furyl)-2-methylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol (): Features a triazole-thiol core with a furylmethylideneamino group. Both compounds may exhibit similar stability issues due to the hydrolytically labile Schiff base .
Pharmacological and Physicochemical Properties
- Docking Affinity and Structural Motifs (): Molecular docking studies suggest that even minor structural changes (e.g., replacing hydantoin with thiazolidine-dione) significantly alter binding affinities. The target compound’s furan-Schiff base may interact uniquely with hydrophobic pockets compared to thiomorpholine or pyrrolidine substituents in hydantoin analogs . Tanimoto coefficients (<0.5) and Murcko scaffold analysis could classify the target compound into a distinct chemotype cluster compared to ’s derivatives .
- Solubility and Salt Forms: The hydrochloride salt in the target compound and ’s derivatives improves aqueous solubility versus non-ionic forms (e.g., ’s neutral thiazolidine-dione). This is critical for oral bioavailability .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: NMR Chemical Shift Comparison (δ, ppm)
*Estimated based on thiazolidine-dione analogs.
Biological Activity
The compound 3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride is a complex molecule with potential biological activities, particularly in the realm of antibacterial properties. This article aims to consolidate various research findings on its biological activity, focusing on its mechanisms of action, efficacy against different pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- An imidazolidine core,
- A furan ring substituted with a trifluoromethyl group,
- An amino acid moiety that contributes to its biological interactions.
This structural configuration is believed to enhance its interaction with biological targets, particularly enzymes involved in bacterial metabolism.
Research indicates that this compound may act as an inhibitor of specific bacterial enzymes , particularly those involved in fatty acid synthesis. For instance, it has been suggested that the compound inhibits the enzyme ecKAS III , which is crucial for bacterial growth and survival. The half-maximal inhibitory concentration (IC50) values reported for this enzyme suggest significant potency, with values around 5.6 µM .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various strains of bacteria. The following table summarizes key findings:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 1.3 µM | Highly Potent |
| Escherichia coli | 2.7 µM | Moderate Activity |
| Pseudomonas aeruginosa | 1.5 µM | Significant Activity |
| Bacillus subtilis | 3.0 µM | Moderate Activity |
These results demonstrate that the compound exhibits strong antibacterial properties, comparable to or exceeding those of established antibiotics like kanamycin .
Case Studies and Research Findings
- In Vitro Studies : A study conducted by Shi et al. highlighted the compound's ability to inhibit bacterial growth effectively in vitro, with results showing significant activity against both Gram-positive and Gram-negative bacteria .
- Enzymatic Inhibition : The mechanism behind its antibacterial action was further elucidated through enzymatic assays where the compound demonstrated a competitive inhibition profile against ecKAS III, suggesting that it binds effectively to the active site of this enzyme .
- Comparative Studies : Additional research compared the activity of this compound with other fluorinated derivatives, revealing that modifications in the phenyl moiety significantly influenced antibacterial potency. The presence of electron-withdrawing groups like trifluoromethyl was shown to enhance activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
